
P7C3-A20
Overview
Description
P7C3-A20 is a derivative of the P7C3 class of compounds, known for its neuroprotective and proneurogenic properties. It has been shown to promote the survival of neurons and enhance neurogenesis, making it a promising candidate for the treatment of neurodegenerative diseases and brain injuries .
Preparation Methods
The synthesis of P7C3-A20 involves several steps, starting with the preparation of the aminopropyl carbazole core structure. This core is then modified through various chemical reactions to introduce specific functional groups that enhance its neuroprotective properties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
P7C3-A20 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Traumatic Brain Injury (TBI)
P7C3-A20 has been extensively studied for its effects on TBI. In animal models, it was administered post-injury, demonstrating significant reductions in neuronal cell death and improvements in functional outcomes such as balance and memory . The treatment resulted in decreased hemorrhage and necrosis within the brain tissue, showcasing its protective effects against TBI-induced damage.
Ischemic Stroke
Research indicates that this compound exerts neuroprotective effects during ischemic events by promoting neuronal survival and reducing infarct size. In a study involving rats subjected to ischemic stroke, administration of this compound resulted in improved spatial memory and reduced neuronal loss . The compound's ability to enhance neurogenesis in the hippocampus further supports its potential as a therapeutic agent for stroke recovery.
Neurodegenerative Diseases
This compound shows promise in treating various neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease. Its role in protecting endothelial cells within the neurovascular unit suggests a mechanism through which it may mitigate early pathological changes associated with these diseases . Additionally, studies have indicated that this compound can halt chronic neurodegeneration processes initiated by TBI, which may be relevant for preventing subsequent neurodegenerative disorders .
Case Study 1: Chronic Traumatic Brain Injury
A notable study demonstrated that this compound administered one year after TBI could repair BBB integrity and restore cognitive functions in mice. The results highlighted a cessation of chronic axonal degeneration, suggesting long-term benefits of this compound treatment even after significant delays post-injury .
Case Study 2: Hypoxic-Ischemic Encephalopathy
In neonatal models of hypoxic-ischemic encephalopathy (HIE), this compound was effective in reducing neuronal apoptosis and improving motor functions without causing toxicity. This underscores its potential application in pediatric populations suffering from severe brain injuries .
Summary of Findings
The diverse applications of this compound across various neurological conditions underscore its significance as a neuroprotective agent. Its mechanisms involve inhibition of apoptosis, modulation of inflammatory responses, and preservation of BBB integrity. The compound's efficacy has been validated through numerous studies focusing on TBI, ischemic stroke, and neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of P7C3-A20 involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular levels of NAD, which is crucial for cellular energy metabolism and neuroprotection .
Comparison with Similar Compounds
P7C3-A20 is part of the P7C3 series of compounds, which includes other derivatives such as P7C3-S243 and ®-P7C3-OMe. These compounds share similar neuroprotective properties but differ in their potency and specific applications. This compound is considered one of the most potent derivatives, with enhanced neuroprotective and proneurogenic activities .
Biological Activity
P7C3-A20 is a novel aminopropyl carbazole compound recognized for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound primarily functions through the modulation of the NAD+ (nicotinamide adenine dinucleotide) pathway, which is crucial for cellular metabolism and energy production. The compound enhances NAD+ levels, thereby activating Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a significant role in protecting neurons from oxidative stress and inflammation .
Key Mechanisms:
- NAD+ Enhancement : this compound facilitates NAD+ flux, which is vital for numerous cellular processes.
- Mitochondrial Protection : It mitigates mitochondrial damage and dysfunction, which are often exacerbated during neuroinflammatory responses .
- Blood-Brain Barrier (BBB) Integrity : The compound has been shown to preserve BBB integrity by reducing permeability and protecting endothelial cells from oxidative damage .
Efficacy in Preclinical Models
Numerous studies have demonstrated the efficacy of this compound in various preclinical models of neurological injury.
Traumatic Brain Injury (TBI)
In a study involving mice subjected to TBI, treatment with this compound one year post-injury resulted in significant restoration of cognitive function and repair of BBB integrity. Key findings include:
- Reduction in Axonal Degeneration : this compound treatment halted chronic axonal degeneration associated with TBI .
- Improved Cognitive Outcomes : Mice treated with this compound showed enhanced cognitive performance compared to control groups .
Intracerebral Hemorrhage (ICH)
Research on collagenase-induced ICH models indicated that this compound:
- Diminished Lesion Volume : The compound significantly reduced the volume of brain lesions caused by ICH.
- Decreased Neuroinflammation : RNA sequencing revealed that this compound effectively suppressed pro-inflammatory microglial activity, contributing to better neurological outcomes .
Data Tables
The following table summarizes key findings from studies on this compound's effects on various neurological conditions:
Case Studies
- Case Study on TBI : A study published in Proceedings of the National Academy of Sciences demonstrated that administering this compound after TBI led to significant improvements in both behavioral tests and histological assessments of brain tissue integrity. Mice treated with this compound exhibited less IgG infiltration and reduced microglial activation compared to untreated controls .
- Case Study on ICH : In a recent study focusing on ICH, this compound was found to significantly mitigate brain edema and neuronal apoptosis. The treatment not only preserved BBB function but also improved overall survival rates in treated animals compared to those receiving standard care .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms underlying P7C3-A20’s neuroprotective effects?
this compound exerts neuroprotection through multiple pathways:
- PI3K/AKT/GSK3β Activation : Reduces ischemic injury by enhancing cell survival signals and mitigating apoptosis in rodent stroke models .
- Autophagy Inhibition : Suppresses excessive autophagy post-TBI by downregulating LC3-II and stabilizing p62 protein, preventing neuronal death .
- NAMPT-Mediated NAD Recovery : Stabilizes cellular energy levels by augmenting nicotinamide phosphoribosyltransferase (NAMPT) activity, critical for neuroprotection in stroke and peripheral neuropathy models .
- Anti-inflammatory Action : Inhibits mTOR phosphorylation, reducing neuroinflammation (e.g., TNF-α, MCP-1) in optic nerve crush models .
Q. Which experimental models are most suitable for studying this compound’s efficacy?
- In Vitro :
- PC12 cells subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions .
- In Vivo :
- Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats/mice to assess infarct volume and cognitive recovery .
- Traumatic Brain Injury (TBI) : Controlled cortical impact in rats to evaluate autophagy/apoptosis modulation .
- Neurodegeneration : Rodent models of Parkinson’s disease, ALS, and radiation-induced cognitive decline .
- Optic Nerve Injury : Crush models to study retinal ganglion cell survival and mTOR pathway inhibition .
Q. How can researchers assess this compound’s impact on neurogenesis in preclinical studies?
- BrdU Labeling : Quantify hippocampal neurogenesis via bromodeoxyuridine (BrdU) incorporation in surviving neurons .
- Behavioral Tests :
- Morris Water Maze : Evaluate spatial memory recovery post-stroke .
- Cylinder Test/Grid Walk : Assess sensorimotor function in TBI models .
Advanced Research Questions
Q. How can conflicting data on this compound’s signaling pathways (e.g., PI3K/AKT vs. mTOR inhibition) be reconciled?
- Context-Dependent Mechanisms : Pathway dominance may vary by injury type (e.g., mTOR inhibition in optic nerve injury vs. PI3K/AKT activation in stroke) .
- Crosstalk Analysis : Use phosphoproteomics to map interactions between pathways. For example, mTOR suppression may indirectly enhance PI3K/AKT signaling via compensatory feedback .
- Dose-Dependent Effects : Titrate this compound concentrations in vitro to identify threshold levels for pathway activation .
Q. What dosing regimens optimize this compound efficacy in chronic versus acute injury models?
- Acute Injury (e.g., Stroke/TBI) :
- Immediate Post-Injury : 7-day administration post-MCAO improves motor and cognitive outcomes .
- Delayed Treatment : Single daily doses for 30 days restore blood-brain barrier (BBB) integrity and reduce chronic neurodegeneration .
- Chronic Models (e.g., Age-Related Cognitive Decline) :
- Long-Term Administration : 38-week regimens in primates show sustained neurogenesis without toxicity, suggesting translatability to humans .
Q. What methodologies confirm this compound’s BBB permeability and in vivo bioactivity?
- Pharmacokinetic Profiling :
- LC-MS/MS : Quantify plasma and brain tissue concentrations to verify BBB penetration .
- Functional Biomarkers :
- NAD+ Levels : Measure via enzymatic assays to confirm NAMPT-mediated energy stabilization .
- TUNEL Staining : Validate apoptosis reduction in TBI models .
- BBB Integrity Assays :
- Electron Microscopy : Visualize endothelial repair in cortical/hippocampal regions .
- Immunoglobulin Infiltration : Assess BBB leakage via IgG immunohistochemistry .
Q. Methodological Considerations
- Data Contradiction Analysis : Use longitudinal studies to differentiate transient versus sustained effects (e.g., autophagy inhibition may be acute, while neurogenesis requires prolonged treatment) .
- Experimental Design : Incorporate sham-operated controls and blinded outcome assessments to minimize bias in behavioral tests .
- Statistical Rigor : Apply Scheffé’s or Tukey’s post hoc tests for multi-group comparisons in neuroinflammatory marker analysis .
Properties
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.